molecular formula C12H15F3N2 B1305076 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine CAS No. 94022-97-6

1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine

Cat. No.: B1305076
CAS No.: 94022-97-6
M. Wt: 244.26 g/mol
InChI Key: MJBOPIADUICXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine is a useful research compound. Its molecular formula is C12H15F3N2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine, also known as Trifluoromethylphenylpiperazine (TFMPP), are the serotonin receptors. It has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . These receptors play a crucial role in regulating mood, anxiety, and happiness.

Mode of Action

TFMPP functions as a full agonist at all its target sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . This means that it binds to these receptors and activates them, leading to an increase in the effects of serotonin. At the 5-ht 2a receptor, it either weakly activates the receptor or prevents it from being activated .

Biochemical Pathways

The activation of serotonin receptors by TFMPP affects various biochemical pathways. The most significant of these is the serotonin pathway, which is involved in the regulation of mood, appetite, and sleep. By activating serotonin receptors, TFMPP increases the effects of serotonin, which can lead to changes in these physiological processes .

Pharmacokinetics

TFMPP is metabolized in the liver by enzymes CYP2D6, CYP1A2, and CYP3A4 . This metabolism process affects the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which in turn impact its bioavailability.

Result of Action

The activation of serotonin receptors by TFMPP leads to an increase in the effects of serotonin. This can result in changes in mood, appetite, and sleep. Tfmpp is rarely used by itself due to its tendency to reduce locomotor activity and produce aversive effects in animals .

Action Environment

The action, efficacy, and stability of TFMPP can be influenced by various environmental factors. For instance, the presence of other substances, such as benzylpiperazine (BZP), can alter its effects. More commonly, TFMPP is co-administered with BZP, which acts as a norepinephrine and dopamine releasing agent . The combination of BZP and TFMPP produces effects that crudely mimic those of MDMA .

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-4-2-1-3-10(11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBOPIADUICXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60240288
Record name 1-((2-(Trifluoromethyl)phenyl)methyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94022-97-6
Record name 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94022-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((2-(Trifluoromethyl)phenyl)methyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094022976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((2-(Trifluoromethyl)phenyl)methyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-((2-(TRIFLUOROMETHYL)PHENYL)METHYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8NTG95PHF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.08 g (12.5 mmol) of piperazine are placed in the presence of 1 g (4.2 mmol) of 1-bromomethyl-2-trifluoromethyl-benzene and 0.64 mL (4.6 mmol) of triethylamine in 10 mL of toluene. The reaction medium is stirred for 30 min at room temperature and then heated to 110° C. for 6 h. After dry concentration, the obtained residue is taken up with AcOEt and washed with water. After drying on MgSO4, the organic phases are dry concentrated, the obtained residue is purified by flash chromatography on silica (CH2Cl2-MeOH—NH4OH: 90-9-1). 0.7 g of intermediate 7a are thereby isolated as a clear oil (yield 68%).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.